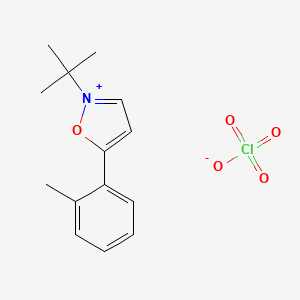
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that features a cyanophenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a diethyl phosphate group
Méthodes De Préparation
The synthesis of 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(4-cyanophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Analyse Des Réactions Chimiques
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the diethyl phosphate group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate include:
3-(4-Cyanophenyl)prop-2-en-1-yl methyl phosphate: Similar structure but with a methyl phosphate group instead of diethyl phosphate.
3-(4-Cyanophenyl)prop-2-en-1-yl ethyl phosphate: Similar structure but with an ethyl phosphate group instead of diethyl phosphate.
3-(4-Cyanophenyl)prop-2-en-1-yl diphenyl phosphate: Similar structure but with a diphenyl phosphate group instead of diethyl phosphate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
918959-06-5 |
|---|---|
Formule moléculaire |
C14H18NO4P |
Poids moléculaire |
295.27 g/mol |
Nom IUPAC |
3-(4-cyanophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)19-11-5-6-13-7-9-14(12-15)10-8-13/h5-10H,3-4,11H2,1-2H3 |
Clé InChI |
WDKCZELGNFPLCE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


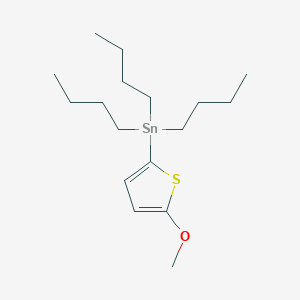
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
![Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12613774.png)
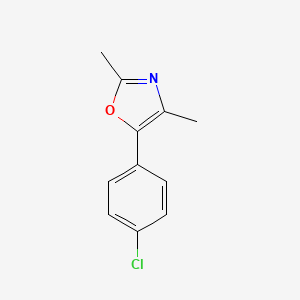

![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
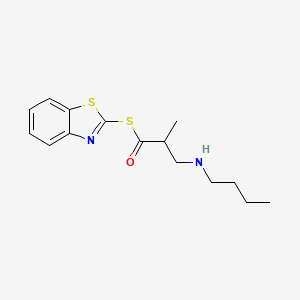
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
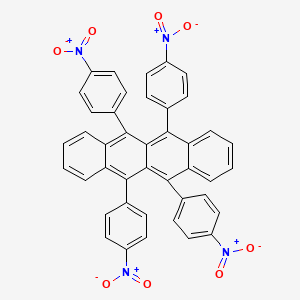

![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
